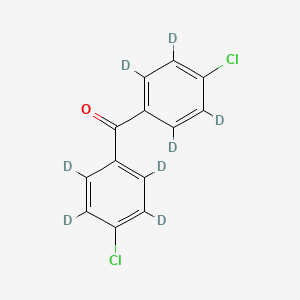
双(4-氯-2,3,5,6-四氘苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Dichlorobenzophenone-D8 is an isotopically labeled compound used primarily in chemical research and experimentation. It is a deuterated form of 4,4’-Dichlorobenzophenone, where the hydrogen atoms are replaced with deuterium. This compound is often utilized as an internal standard in mass spectrometry for quantitative and qualitative analysis due to its stable isotopic nature .
科学研究应用
4,4’-Dichlorobenzophenone-D8 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry to determine impurities and monitor reaction progress.
Biology: Employed in studies involving isotopic labeling to trace metabolic pathways and interactions.
Medicine: Utilized in pharmaceutical research to study drug metabolism and pharmacokinetics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dichlorobenzophenone-D8 typically involves the acylation of chlorobenzene with 4-chlorobenzoyl chloride in the presence of an aluminum chloride catalyst. The reaction is conducted in a petroleum ether solvent . The deuterated version, 4,4’-Dichlorobenzophenone-D8, is prepared by incorporating deuterium into the starting materials, which involves multiple steps of chemical reactions under controlled conditions .
Industrial Production Methods
Industrial production of 4,4’-Dichlorobenzophenone-D8 follows similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield of the deuterated compound. The use of specialized equipment and techniques for handling deuterium is essential in industrial settings .
化学反应分析
Types of Reactions
4,4’-Dichlorobenzophenone-D8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce benzyl alcohol derivatives .
作用机制
The mechanism of action of 4,4’-Dichlorobenzophenone-D8 involves its role as an internal standard in analytical techniques. Its stable isotopic nature allows it to be distinguished from non-deuterated compounds, providing accurate quantification and analysis. The molecular targets and pathways involved are primarily related to its use in mass spectrometry and other analytical methods .
相似化合物的比较
Similar Compounds
4,4’-Dichlorobenzophenone: The non-deuterated form, used similarly in research but without the isotopic labeling.
4,4’-Difluorobenzophenone: Another halogenated benzophenone with different chemical properties and applications.
4,4’-Dimethylbenzophenone: A methylated derivative with distinct reactivity and uses.
Uniqueness
4,4’-Dichlorobenzophenone-D8 is unique due to its deuterated nature, which provides enhanced stability and distinct isotopic labeling. This makes it particularly valuable in precise analytical applications where differentiation between isotopes is crucial .
属性
IUPAC Name |
bis(4-chloro-2,3,5,6-tetradeuteriophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKISUZLXOYGIFP-PGRXLJNUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])[2H])[2H])Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole](/img/structure/B567557.png)
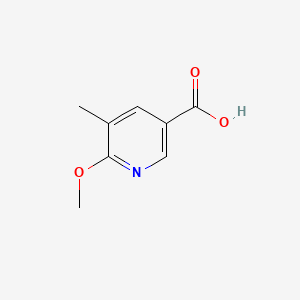
![Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate](/img/structure/B567559.png)
![2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567560.png)
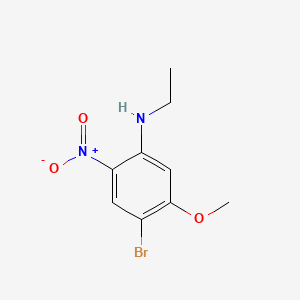
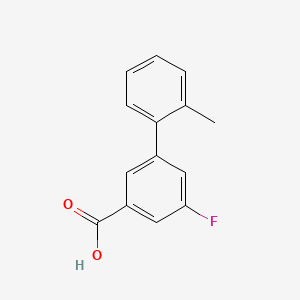
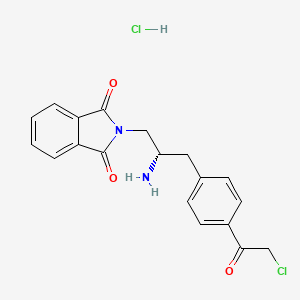
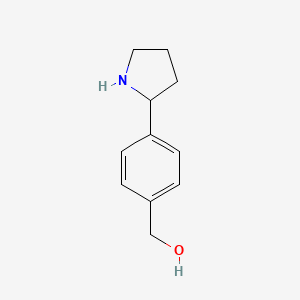
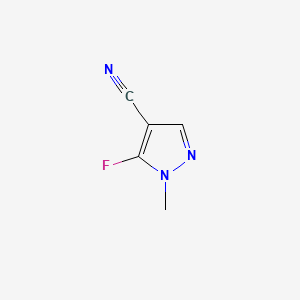
![4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B567572.png)
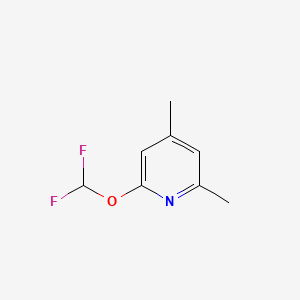
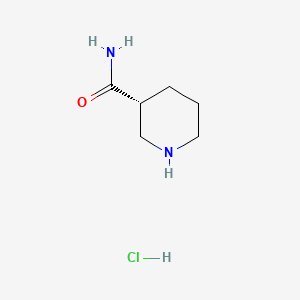
![4-[(Cyclopropylmethoxy)methyl]phenylboronic acid](/img/structure/B567577.png)
![([1-(4-BROMOPHENYL)CYCLOHEXYL]METHYL)(METHYL)AMINE](/img/new.no-structure.jpg)
